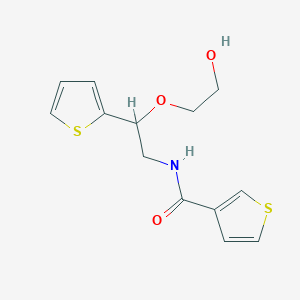

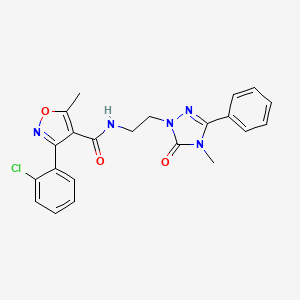

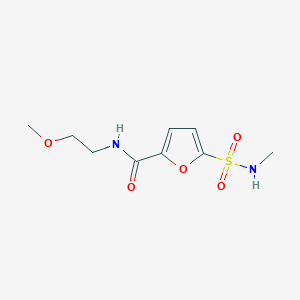

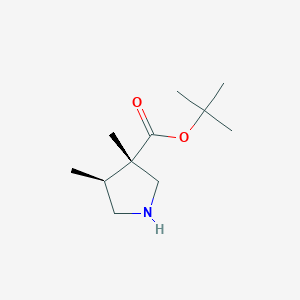

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, also known as P5091, is a small molecule inhibitor that targets the deubiquitinase enzyme USP7. This enzyme is involved in the regulation of several cellular processes, including DNA damage response, cell cycle progression, and apoptosis. P5091 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide and its derivatives have been explored for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with this compound, have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like African trypanosomiasis and malaria (Ismail et al., 2004).

Furan Derivatives Synthesis

Research into furan derivatives, which are chemically related to this compound, has led to the synthesis of novel furan compounds with potential industrial applications. A study demonstrated the synthesis of N-substituted furan carboxamides, offering a pathway to a new class of furan derivatives with possible utility in material science and chemistry (Bossio et al., 1994).

Maillard Reaction Products

The compound has been indirectly related to studies on the Maillard reaction, where derivatives of furan-2-carboxaldehyde, a structural component similar to this compound, were identified as key colored compounds in the reaction. These findings have implications for food science and the understanding of complex reactions in food preparation and storage (Hofmann, 1998).

Biocatalytic Production

Furan carboxylic acids, related to the structure of this compound, have been produced using biocatalytic methods involving engineered Escherichia coli cells. This approach has demonstrated high productivities and substrate tolerance, suggesting the compound's potential role in the biotechnological synthesis of furan-based chemicals (Zhang et al., 2020).

Chemical Synthesis

This compound also finds relevance in chemical synthesis, where methods for preparing N-methoxy-N-methylamides from carboxylic acids have been developed. These amides are crucial intermediates in organic synthesis, highlighting the compound's significance in facilitating complex synthetic routes (Kim et al., 2003).

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5S/c1-10-17(13,14)8-4-3-7(16-8)9(12)11-5-6-15-2/h3-4,10H,5-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZMWUYHBBSDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2837208.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)

![2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2837215.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)